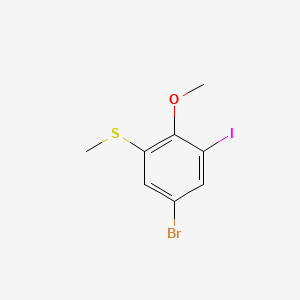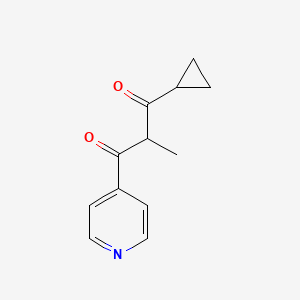
1-Cyclopropyl-2-methyl-3-(pyridin-4-yl)propane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-2-methyl-3-(pyridin-4-yl)propane-1,3-dione is an organic compound that features a cyclopropyl group, a methyl group, and a pyridinyl group attached to a propane-1,3-dione backbone
准备方法
The synthesis of 1-Cyclopropyl-2-methyl-3-(pyridin-4-yl)propane-1,3-dione can be achieved through several synthetic routes. One common method involves the use of cyclopropyl ketones and pyridine derivatives under specific reaction conditions. The reaction typically requires a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the starting materials, followed by a coupling reaction to form the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
化学反应分析
1-Cyclopropyl-2-methyl-3-(pyridin-4-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl group, where nucleophiles such as amines or thiols replace hydrogen atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
1-Cyclopropyl-2-methyl-3-(pyridin-4-yl)propane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1-Cyclopropyl-2-methyl-3-(pyridin-4-yl)propane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, altering the function of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific pathway involved. The molecular pathways affected by this compound are still under investigation, but it is believed to influence processes such as signal transduction and metabolic regulation.
相似化合物的比较
1-Cyclopropyl-2-methyl-3-(pyridin-4-yl)propane-1,3-dione can be compared with other similar compounds, such as:
Cyclopropyl ketones: These compounds share the cyclopropyl group but differ in their other substituents.
Pyridinyl derivatives: Compounds with a pyridinyl group attached to different backbones may have similar biological activities.
Propane-1,3-dione derivatives: These compounds have the same dione backbone but different substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other compounds.
属性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
1-cyclopropyl-2-methyl-3-pyridin-4-ylpropane-1,3-dione |
InChI |
InChI=1S/C12H13NO2/c1-8(11(14)9-2-3-9)12(15)10-4-6-13-7-5-10/h4-9H,2-3H2,1H3 |
InChI 键 |
XQPNCPMMXGZQQJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1CC1)C(=O)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




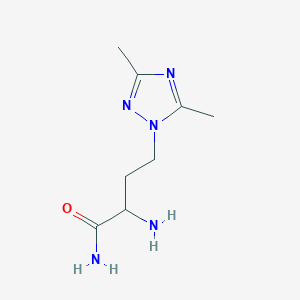
![N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483003.png)
![6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13483024.png)
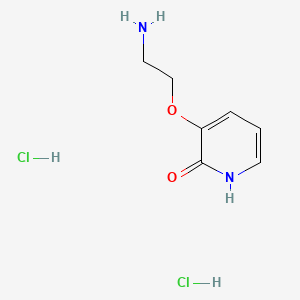
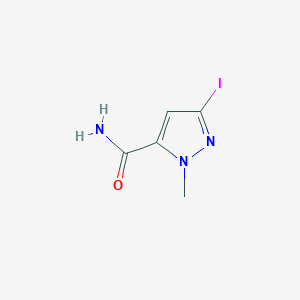
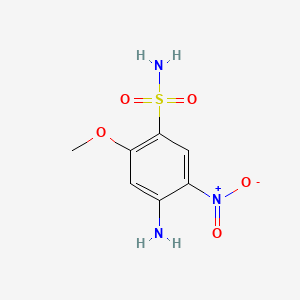
![2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide](/img/structure/B13483064.png)
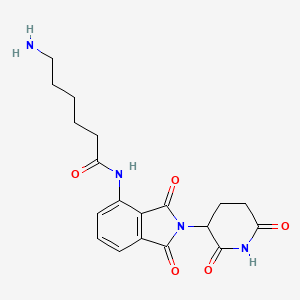
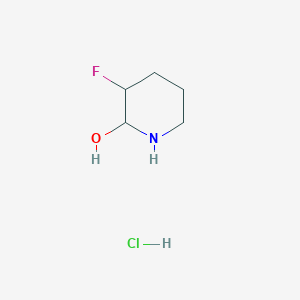
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13483080.png)

